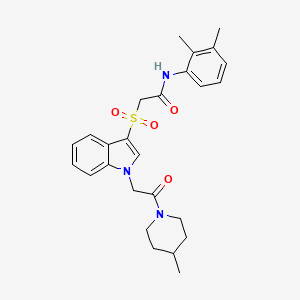

N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

This compound features a sulfonamide-linked indole core substituted with a 4-methylpiperidin-1-yl ethyl ketone group and a 2,3-dimethylphenyl acetamide moiety.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-18-11-13-28(14-12-18)26(31)16-29-15-24(21-8-4-5-10-23(21)29)34(32,33)17-25(30)27-22-9-6-7-19(2)20(22)3/h4-10,15,18H,11-14,16-17H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFQFPLCNHRREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as L878-1551, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H31N3O4S

- Molecular Weight : 481.61 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide

- SMILES Notation : CC(CC1)CCN1C(c(cccc1)c1N1CC(Nc2c(C)c(C)ccc2)=O)=NC1=O

Antimicrobial Activity

Recent research has indicated that indole derivatives, including compounds similar to L878-1551, exhibit significant antibacterial properties. For instance, studies have shown that certain indole-based compounds demonstrate low minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, some derivatives have reported MIC values as low as 0.98 µg/mL against MRSA .

Cytotoxicity and Antiproliferative Effects

The antiproliferative activity of L878-1551 has been evaluated in various cancer cell lines. Compounds structurally related to L878-1551 have shown significant cytotoxic effects against rapidly dividing cells, such as A549 lung cancer cells. For example, one study reported that specific indole derivatives exhibited preferential suppression of cancer cell growth compared to non-tumor cell lines .

The biological activity of L878-1551 may be attributed to its ability to interact with multiple biological targets. Molecular docking studies suggest that these compounds can bind effectively to various receptors and enzymes involved in cellular signaling pathways. The sulfonamide group in L878-1551 is particularly noteworthy for its potential to inhibit specific metabolic pathways essential for bacterial survival and cancer cell proliferation.

Case Studies and Research Findings

Scientific Research Applications

Antitumor Activity

One of the most promising applications of this compound is its antitumor properties. Preliminary studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showing potent inhibitory effects on cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| NCI-H460 | 8.0 |

| SF-268 | 15.0 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurodegenerative diseases. Its structural components allow it to interact with various neurotransmitter systems, potentially providing therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease. Research indicates that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

| Enzyme | IC50 (μM) |

|---|---|

| MAO-A | 150 |

| MAO-B | 0.036 |

This selective inhibition could pave the way for developing drugs targeting specific neurodegenerative pathways without affecting other systems.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide:

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

A preclinical trial assessing its neuroprotective effects demonstrated that administration improved cognitive function in animal models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced amyloid plaque formation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Physicochemical and Bioactivity Comparisons

- The pyrimidoindole analogue has a larger fused aromatic system, reducing solubility but possibly improving target binding via π-π interactions.

Hydrogen Bonding and Conformation :

- The piperidine ring in the target compound may adopt chair conformations, influencing binding pocket compatibility, whereas the piperazine derivative offers additional hydrogen-bonding sites (secondary amine) .

- Crystal structures of dichlorophenyl acetamides reveal that substituent steric effects (e.g., 2,3-dimethyl vs. 2,6-dimethyl) significantly alter dihedral angles between aromatic rings, affecting molecular planarity and intermolecular interactions .

- Potential Bioactivity: Thiazolidinone-containing compounds are associated with antimicrobial and anti-inflammatory activities, while sulfonamides (as in the target) often exhibit enzyme inhibitory effects (e.g., carbonic anhydrase) . Pyrazolone derivatives are known for analgesic properties, suggesting divergent therapeutic applications compared to the target’s indole-piperidine scaffold .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide derivatives. A typical procedure involves:

- Reacting the sulfonyl-indole intermediate with 4-methylpiperidine-containing ethyl oxoacetate.

- Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base .

- Purification via recrystallization or column chromatography. Advanced Note: Flow chemistry (e.g., Omura-Sharma-Swern oxidation protocols) can optimize multi-step reactions by enhancing yield and reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For confirming substituent positions (e.g., indole C-3 sulfonyl group, piperidine methyl group) .

- FT-IR : To validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves absolute configuration and molecular packing (e.g., hydrogen-bonded dimers) .

Q. What structural features are confirmed by X-ray crystallography?

Crystallographic studies of related acetamides reveal:

- Planar amide groups with dihedral angles between aromatic rings (e.g., 54.8°–77.5° in dichlorophenyl-pyrazolyl systems) .

- N–H···O hydrogen bonds forming R₂²(10) dimer motifs, critical for stability .

- Steric effects causing rotational deviations in substituents (e.g., 44.5°–56.2° dihedral angles between sulfonyl and piperidine groups) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from:

- Conformational flexibility : Multiple conformers in solution (NMR) vs. static crystal structures (X-ray). Use variable-temperature NMR or DFT calculations to model dynamic behavior .

- Crystal packing effects : Hydrogen bonding in crystals (e.g., N–H···O) may alter electronic environments compared to solution. Compare IR spectra with computed vibrational modes .

Q. What computational methods predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions for biological activity studies .

- QTAIM Analysis : Map bond critical points to quantify hydrogen-bond strengths in crystal structures .

Q. How should structure-activity relationship (SAR) studies be designed?

- Systematic substituent variation : Modify sulfonyl, piperidine, or indole groups and assess bioactivity (e.g., kinase inhibition) .

- Statistical modeling : Apply Design of Experiments (DoE) to optimize reaction conditions or biological assay parameters .

- Crystallographic SAR : Correlate conformational data (e.g., dihedral angles) with activity trends .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Continuous-flow reactors : Enhance efficiency in steps like carbodiimide coupling or oxidation .

- In situ monitoring : Use inline IR or UV-vis to track intermediates and minimize side reactions .

- Purification : Employ gradient chromatography or fractional crystallization for high-purity products .

Q. How is hydrogen-bonding analyzed in crystal structures?

- X-ray refinement : Measure bond lengths (e.g., N–H···O ≈ 1.8–2.2 Å) and angles (≈150–180°) .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) .

- R-factor metrics : Validate models using residuals (e.g., R = 0.042, wR = 0.116 in related structures) .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.